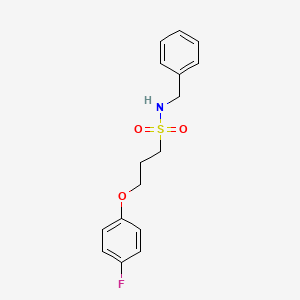

N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide" is a chemical entity that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as surfactants. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the introduction of a sulfonamide group into a pre-existing organic framework. For example, the paper discussing the synthesis of a fluorinated surfactant describes the incorporation of a sulfonate group into a fluorinated alkyl chain . Similarly, the synthesis of indane derivatives via a formal [2 + 3]-cycloaddition reaction with N-benzylic sulfonamides indicates the versatility of sulfonamide chemistry in creating complex structures . These studies suggest that the synthesis of "this compound" would likely involve a multi-step process, potentially starting with the attachment of the sulfonamide group to a benzyl precursor followed by the introduction of the fluorophenoxy moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, and their analysis often requires advanced computational techniques. The paper on quantum mechanical calculations provides detailed insights into the molecular structure of a sulfonamide derivative using Density Functional Theory (DFT) . This approach could be applied to "this compound" to predict its vibrational frequencies, molecular orbitals, and electrostatic potential, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. The formal [2 + 3]-cycloaddition reaction described in one of the papers showcases the reactivity of N-benzylic sulfonamides with cyclopropanes to produce indane derivatives . Additionally, the catalytic application of a dibromo sulfonamide compound for the tetrahydropyranylation of alcohols and phenols indicates that sulfonamides can act as catalysts or reagents in synthetic transformations . These examples provide a foundation for understanding the types of chemical reactions that "this compound" might undergo, such as substitutions or additions to the aromatic ring or modifications of the sulfonamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The biodegradation study of a fluorinated surfactant provides insights into the environmental stability and breakdown of sulfonamide-based surfactants . The quantum mechanical calculations paper offers a comprehensive analysis of various properties, including non-linear optical properties, thermodynamic properties, and molecular electrostatic potential, which are relevant for understanding the behavior of sulfonamide compounds under different conditions . These studies suggest that "this compound

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c17-15-7-9-16(10-8-15)21-11-4-12-22(19,20)18-13-14-5-2-1-3-6-14/h1-3,5-10,18H,4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLLNSOPEQWLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)